molecular formula C19H20N4O4S B2846178 N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide CAS No. 904517-56-2

N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2846178
CAS No.: 904517-56-2
M. Wt: 400.45
InChI Key: YMIRXWPLSUVSQH-UHFFFAOYSA-N
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Description

N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline moiety, a sulfamoyl group, and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This is followed by the introduction of the propoxy group and the sulfamoyl group. The final step involves the acetamide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the quinoxaline moiety, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it into different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline moiety can yield quinoxaline N-oxides, while reduction of the sulfamoyl group can produce amines or other derivatives .

Scientific Research Applications

N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The quinoxaline moiety can interact with nucleic acids and proteins, while the sulfamoyl group can inhibit certain enzymes by mimicking the structure of natural substrates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3-methoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3-ethoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide

Uniqueness

N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide stands out due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

N-[4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-3-12-27-19-18(21-16-6-4-5-7-17(16)22-19)23-28(25,26)15-10-8-14(9-11-15)20-13(2)24/h4-11H,3,12H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIRXWPLSUVSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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